B1578289 Cytotoxic linear peptide IsCT precursor

Cytotoxic linear peptide IsCT precursor

Cat. No.: B1578289
Attention: For research use only. Not for human or veterinary use.
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Description

The Cytotoxic linear peptide IsCT precursor is a synthetic version of a naturally occurring peptide first isolated from the venom of the scorpion Opisthacanthus madagascariensis . This linear peptide is composed of 13 amino acids (Ile-Leu-Gly-Lys-Ile-Leu-Glu-Gly-Ile-Lys-Ser-Leu-Phe) with a molecular weight of approximately 1501.9 Da and features a C-terminal amidation . Its relatively short length and lack of disulfide bridges make it a valuable model for fundamental research on peptide-lipid interactions and the mechanisms of cytotoxicity . In research applications, IsCT has demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria . It also exhibits significant hemolytic activity against mammalian red blood cells and can induce histamine release from mast cells, making it a useful tool for studying innate immune responses and cell lysis . Biophysical studies, including circular dichroism (CD), suggest that IsCT adopts an alpha-helical configuration in membrane-mimetic environments, which is crucial for its ability to interact with and disrupt lipid bilayers . This peptide is provided as a lyophilized powder with high purity (>95% by HPLC) and is intended for research purposes only . It is strictly not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

ILGKILKGIKKLF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Features

IsCT belongs to the "IsCT-type" short-chain antimicrobial peptides (AMPs), a group of 67+ peptides derived from scorpion venom precursors . Key structural analogs and homologs include:

Peptide Source Length (aa) Net Charge Key Features
IsCT O. madagascariensis 13 +1 α-helical; broad-spectrum activity; high hemolysis
E7K,I9K-IsCT Synthetic analog 13 +3 Lys substitutions at positions 7 and 9; reduced cytotoxicity; 2–3× lower MICs
[L6,K11]-IsCT Synthetic analog 13 +2 Stable at high temps/pH; MIC = 50 µg/mL for E. coli
Stigmurin Tityus stigmurus 17 +2 β-hairpin structure; anti-sepsis activity; low hemolysis
Mucroporin Lychas mucronatus 17 +5 Cationic; targets S. aureus and P. aeruginosa
Marcin-18 Scorpion homolog 18 +6 In vivo efficacy against methicillin-resistant S. aureus (MRSA)

Antimicrobial Activity and Selectivity

IsCT and its analogs demonstrate varying antimicrobial potency and therapeutic indices (TI = HC50/MIC), reflecting their selectivity for microbial vs. mammalian cells:

Peptide MIC (µM) E. coli MIC (µM) S. aureus Hemolysis (% lysis at 90 µM) Therapeutic Index (TI)
IsCT 12.5 6.25 86% 4.83
E7K-IsCT 8.3 3.1 48% 15.34
I9K-IsCT 14.3 6.25 0.4% 41.60
E7K,I9K-IsCT 4.2 2.1 0.14% 166.11
Stigmurin 25.0 12.5 <5% >50

Key Findings :

  • Charge and Cytotoxicity : Increasing positive charge (e.g., E7K,I9K-IsCT) enhances antimicrobial activity while reducing hemolysis. Substituting isoleucine with lysine (I9K) disrupts the hydrophobic face, minimizing mammalian membrane disruption .
  • Structural Stability : [L6,K11]-IsCT retains activity after exposure to 121°C, pH 2–11, and artificial gastric fluid, making it suitable for therapeutic formulations .
  • Mechanistic Differences : Unlike IsCT’s α-helical membrane disruption, Stigmurin adopts a β-hairpin structure and inhibits bacterial enzyme activity .

Comparative Advantages and Limitations

  • Marcin-18 : Superior in vivo efficacy against MRSA but longer sequence .
  • Mucroporin : High cationicity enhances binding to Gram-negative membranes but may increase off-target effects .

Preparation Methods

Gene Cloning and cDNA Library Construction

  • Source Material : Venom glands of Opisthacanthus madagascariensis scorpions are harvested, typically 1-2 days after venom extraction to maximize toxin-producing cell activity.
  • RNA Extraction : Total RNA is extracted using TRIzol reagent or equivalent, followed by purification of polyadenylated mRNA using a Poly(A) isolation system.
  • cDNA Synthesis : Using reverse transcriptase, a cDNA library is constructed from the mRNA, often employing commercial kits such as Superscript plasmid system.
  • Cloning and Sequencing : cDNA clones are inserted into plasmid vectors (e.g., pSPORT1) and transformed into Escherichia coli cells. Random clones are sequenced to identify peptide precursor sequences.

Solid-Phase Peptide Synthesis (SPPS)

  • The mature IsCT peptide and its precursor are chemically synthesized using solid-phase peptide synthesis, a widely used method for linear peptides.
  • The peptide chain is assembled stepwise on a resin, with amino acids added sequentially from the C-terminus to the N-terminus.
  • The C-terminal amidation is introduced during synthesis to mimic the natural post-translational modification essential for biological activity.
  • After synthesis, the peptide is cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).

Post-Synthetic Processing and Folding

  • The IsCT precursor undergoes enzymatic cleavage and modifications in vivo, but in vitro, the synthetic precursor can be folded or treated to mimic natural conformations.
  • Circular dichroism (CD) spectroscopy is employed to verify the secondary structure, typically showing an alpha-helical conformation in membrane-mimicking solvents like trifluoroethanol (TFE).
  • Amidation at the C-terminus is critical and is chemically introduced during synthesis to replicate natural peptide activity.
Step Methodology Key Parameters/Notes References
RNA Extraction TRIzol reagent From venom gland tissue 1-2 days post venom extraction
cDNA Library Construction Superscript plasmid system, cloning into pSPORT1 Random clone sequencing for precursor identification
Peptide Synthesis Solid-phase peptide synthesis (SPPS) C-terminal amidation, RP-HPLC purification
Purification RP-HPLC >95% purity confirmed by HPLC
Secondary Structure Analysis Circular dichroism (CD) spectroscopy Alpha-helix confirmed in 30-70% TFE solution

Research Highlights

  • The synthetic IsCT peptide precursor matches the natural peptide in mass spectrometry and biological activity, confirming the accuracy of the preparation method.
  • Amidation at the C-terminus enhances antimicrobial and cytotoxic efficacy, underscoring the importance of this modification during synthesis.
  • Structural studies indicate that the alpha-helical conformation is stabilized in hydrophobic environments, relevant for membrane interactions.

The preparation of the cytotoxic linear peptide IsCT precursor involves a combination of molecular biology techniques for gene cloning and advanced chemical synthesis methods. Solid-phase peptide synthesis with C-terminal amidation is the cornerstone for producing the peptide with high purity and biological relevance. Complementary structural analyses such as circular dichroism validate the peptide’s conformation, essential for its cytotoxic function. These methods, supported by diverse research findings, provide a robust framework for producing and studying IsCT and related scorpion venom peptides.

Q & A

Q. How to design a study comparing IsCT precursor analogs for enhanced therapeutic efficacy?

  • Methodological Answer : Use a tiered approach:

In silico screening : Predict analogs with improved charge/hydrophobicity ratios.

In vitro validation : Test top candidates in cytotoxicity and hemolysis assays.

In vivo prioritization : Select leads based on stability in serum and tissue distribution profiles .

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